molecular formula C16H20BrNO4 B12962380 (R)-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate CAS No. 1638668-16-2

(R)-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Cat. No.: B12962380
CAS No.: 1638668-16-2
M. Wt: 370.24 g/mol
InChI Key: QYLGGLINCGHZRL-CYBMUJFWSA-N
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Description

®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Addition of the tert-Butyl Group: This step involves the use of tert-butyl bromide in the presence of a strong base to introduce the tert-butyl group.

    Esterification: The final step involves esterification to form the diester, which can be achieved using standard esterification reagents like alcohols and acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

1638668-16-2

Molecular Formula

C16H20BrNO4

Molecular Weight

370.24 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl (3R)-5-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-9-10-6-5-7-12(17)11(10)8-13(18)14(19)21-4/h5-7,13H,8-9H2,1-4H3/t13-/m1/s1

InChI Key

QYLGGLINCGHZRL-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)OC)C(=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C(=CC=C2)Br

Origin of Product

United States

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